![molecular formula C22H23ClN2O5S B2426067 2-((4-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899959-50-3](/img/structure/B2426067.png)
2-((4-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C22H23ClN2O5S and its molecular weight is 462.95. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis
Research has delved into the synthesis of heterocyclic compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides explores their applications as precursors to heterocyclic o-quinodimethanes, which have implications in developing new chemical entities with potential pharmacological activities (Chaloner et al., 1992). Similarly, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications highlights the versatility of such structures in addressing microbial resistance (Azab, Youssef, & El-Bordany, 2013).
Crystal Engineering and Molecular Interactions
Studies in crystal engineering using bisphenols demonstrate the formation of intricate molecular architectures through hydrogen bonding and other intermolecular interactions. These studies provide insights into the design of novel materials with specific physical properties, such as photoluminescence or conductivity (Ferguson et al., 1999). The manipulation of molecular structures to achieve desired outcomes in material science underscores the relevance of such research.
Antimicrobial Activity
The exploration of new heterocyclic compounds for antimicrobial applications remains a critical area of research. Compounds based on pyrazole and pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as novel antimicrobial agents. Such studies contribute to the ongoing search for more effective treatments against resistant strains of bacteria and fungi (El‐Emary, Al-muaikel, & Moustafa, 2002).
Photoluminescence and Electronic Properties
Research into the synthesis and structural analysis of heterocyclic compounds also extends into their electronic and photoluminescent properties, which are essential for the development of new electronic and optoelectronic materials. The study of 2,5-di(aryleneethynyl)pyrazine derivatives and their optoelectronic properties highlights the potential of these compounds in light-emitting devices and other electronic applications (Zhao et al., 2004).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5S/c1-28-19-13-15(14-20(29-2)22(19)30-3)21-18-5-4-10-24(18)11-12-25(21)31(26,27)17-8-6-16(23)7-9-17/h4-10,13-14,21H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSTZCORJDFICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-acetylpiperazin-1-yl)-4-methylpyrrolidin-1-yl]-N-(cyanomethyl)acetamide](/img/structure/B2425984.png)


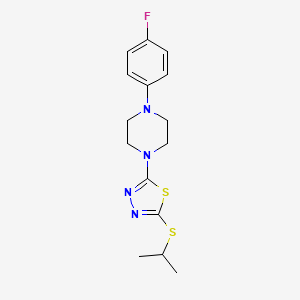
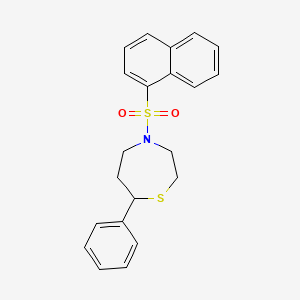

![hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid](/img/structure/B2425995.png)
![[3-(Oxetan-3-yl)phenyl]methanamine](/img/structure/B2425997.png)
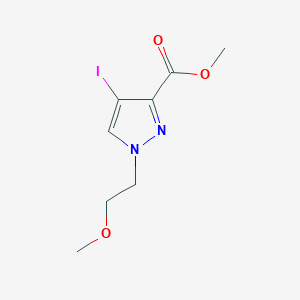
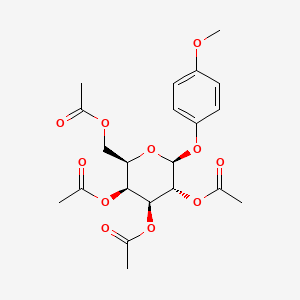

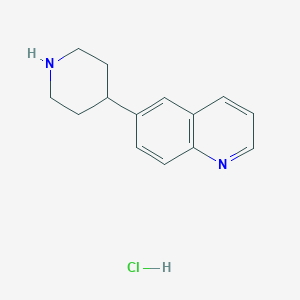
![N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2426006.png)
